2-{[(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid
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Overview
Description
2-{[(E)-3-(4-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a cyano group, and a propenoyl group attached to an amino benzoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-3-(4-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 3-(4-chlorophenyl)-2-cyanoacrylic acid. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-{[(E)-3-(4-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-3-(4-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(4-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s cyano and chlorophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. These interactions can lead to the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid: Shares the chlorophenyl group but differs in the rest of the structure.
4-({(2E)-3-[5-(3-Chlorophenyl)-2-furyl]-2-cyano-2-propenoyl}amino)benzoic acid: Similar structure with a furyl group instead of a phenyl group.
Uniqueness: 2-{[(E)-3-(4-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H11ClN2O3 |
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Molecular Weight |
326.7 g/mol |
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-7-5-11(6-8-13)9-12(10-19)16(21)20-15-4-2-1-3-14(15)17(22)23/h1-9H,(H,20,21)(H,22,23)/b12-9+ |
InChI Key |
IMVJSWZAAFAEJC-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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